molecular formula C15H13N3O3 B2636856 N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1251542-91-2

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2636856
CAS No.: 1251542-91-2
M. Wt: 283.287
InChI Key: HDKVORLAZQYDEK-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazole compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

The synthesis of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves the following steps:

    Formation of the isoxazole ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of nitrile oxides with alkenes or alkynes.

    Introduction of substituents: The methyl and phenyl groups are introduced through substitution reactions. Common reagents for these reactions include methyl iodide and phenylboronic acid.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the isoxazole derivative with an amine in the presence of coupling agents such as EDCI or DCC.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced technologies.

Chemical Reactions Analysis

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced with other substituents using appropriate nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole structure but with different substituents, leading to distinct biological activities and applications.

    N-(5-methylisoxazol-3-yl)oxalamide: Another related compound with variations in the amide group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific substituents and the resulting combination of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-7-12(17-20-10)9-16-15(19)13-8-14(21-18-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVORLAZQYDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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